1H-Indole, 5-methoxy-2,4-dimethyl-
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Chemistry
The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets with high affinity. nih.govmdpi.com This versatility has made it a cornerstone in the design of novel therapeutic agents. mdpi.com Many compounds containing the indole core have been developed and approved for various clinical uses. mdpi.com
In modern organic synthesis, the development of efficient methods for constructing and functionalizing indole rings remains an active area of research. derpharmachemica.commdpi.com Classical methods like the Fischer, Bischler, and Hemetsberger indole syntheses are well-established, and contemporary research continues to introduce novel catalytic systems and one-pot procedures to access structurally diverse indole derivatives. derpharmachemica.comnih.govchim.it These synthetic advancements are crucial as they provide the tools for chemists to build complex molecular architectures based on the indole framework, which are essential for drug discovery and the development of new materials. mdpi.com The aromatic and electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position, which is a key feature exploited in its functionalization. nih.gov
Role of Methoxy (B1213986) and Alkyl Substituents in Indole Ring Systems: Electronic and Steric Effects
The properties and reactivity of an indole ring can be significantly modulated by the introduction of substituents. chemrxiv.org Methoxy (-OCH₃) and alkyl (e.g., methyl, -CH₃) groups are common substituents that exert distinct electronic and steric effects.
Electronic Effects:
Methoxy Group: The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pair with the aromatic system. When attached to the indole ring, it increases the electron density of the scaffold, enhancing its reactivity towards electrophiles. chim.it This activation is particularly relevant for electrophilic aromatic substitution reactions. chim.itnih.gov The position of the methoxy group influences which parts of the ring are most activated. A methoxy group at the 5-position, as in the title compound, significantly enhances the nucleophilicity of the benzene (B151609) portion of the indole.
Alkyl Groups: Alkyl groups, such as methyl, are weakly electron-donating through an inductive effect. Their presence can also help stabilize adjacent carbocations that may form during electrophilic substitution reactions.
Steric Effects:
Substituents introduce steric bulk, which can influence the regioselectivity of reactions by hindering the approach of reagents to certain positions on the indole ring. researchgate.net For example, a methyl group at the C2 position can direct incoming electrophiles away from the C3 position to some extent, although C3 remains the most electronically favored site for substitution. nih.gov The presence of a methyl group at the C4 position introduces significant steric hindrance around that region of the benzene ring, potentially influencing intramolecular cyclization reactions and intermolecular interactions. beilstein-journals.org
Research Trajectories for 1H-Indole, 5-methoxy-2,4-dimethyl- and Related Derivatives
The specific compound 1H-Indole, 5-methoxy-2,4-dimethyl- is a distinct chemical entity with a defined molecular structure and properties. While extensive, dedicated research on this exact molecule is not widely published, its structure suggests several potential avenues for investigation based on established research trends for related substituted indoles.
Chemical Profile of 1H-Indole, 5-methoxy-2,4-dimethyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO | nist.govnih.gov |
| Molecular Weight | 175.2270 g/mol | nist.gov |
| IUPAC Name | 5-methoxy-2,4-dimethyl-1H-indole | nist.gov |
Potential Research Applications:
Medicinal Chemistry Building Block: Given the prevalence of methoxy-substituted indoles in pharmacologically active compounds, 1H-Indole, 5-methoxy-2,4-dimethyl- serves as a valuable intermediate. chim.itsamipubco.com Research trajectories could involve using this compound as a starting material for the synthesis of more complex molecules targeting a range of biological receptors. For instance, related 5-methoxyindole (B15748) derivatives have been investigated for their neuroprotective properties and as serotonin (B10506) receptor agonists. nih.govnih.gov The specific substitution pattern (5-methoxy, 2-methyl, 4-methyl) provides a unique scaffold that could lead to novel structure-activity relationships.
Organic Electronics and Materials Science: The electron-rich nature of the methoxy-activated indole ring makes such compounds candidates for incorporation into organic electronic materials, such as organic semiconductors. chim.it Research could explore the synthesis of polymers or larger conjugated systems derived from 1H-Indole, 5-methoxy-2,4-dimethyl- to study their optical and electronic properties.
Probes for Chemical Biology: As a structurally defined indole, it could be functionalized to create chemical probes for studying biological systems. The indole nucleus is a known bioisostere for other aromatic systems and can be used to design molecules that interact with specific protein binding sites. nih.gov
The research on this compound would likely begin with its synthesis, which could potentially be achieved through established indole synthesis routes like the Fischer or Batcho-Leimgruber methods, starting from appropriately substituted anilines or nitroaromatics. chim.itorgsyn.org Subsequent studies would focus on its reactivity, particularly electrophilic substitution and cross-coupling reactions, to build a library of derivatives for screening in various applications.
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-methoxy-2,4-dimethyl-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-7-6-9-8(2)11(13-3)5-4-10(9)12-7/h4-6,12H,1-3H3 |
InChI Key |
GRXIPOZSDQNWRO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1)C=CC(=C2C)OC |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2C)OC |
Synonyms |
5-methoxy-2,4-dimethylindole |
Origin of Product |
United States |
Synthetic Methodologies for 1h Indole, 5 Methoxy 2,4 Dimethyl and Its Analogs
Classical Approaches to Indole (B1671886) Core Construction
The traditional methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century, providing fundamental routes to a wide variety of indole derivatives.
First reported in 1883 by Emil Fischer, the Fischer indole synthesis remains a preeminent and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com The versatility of this method allows for the preparation of a diverse range of indole derivatives. byjus.com
For the synthesis of 1H-Indole, 5-methoxy-2,4-dimethyl-, the Fischer indole synthesis would theoretically involve the reaction of (4-methoxy-3-methylphenyl)hydrazine (B15321238) with acetone. The reaction is catalyzed by Brønsted acids like hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, or Lewis acids such as zinc chloride or boron trifluoride. wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole. wikipedia.org
A significant consideration in the Fischer synthesis is the potential for the formation of regioisomers when using unsymmetrical ketones. byjus.com However, for the target molecule, the use of the symmetrical ketone, acetone, would circumvent this issue. The presence of a methoxy (B1213986) group on the phenylhydrazine ring can sometimes lead to abnormal products, as cyclization may occur on the side of the substituent. nih.gov
Table 1: Hypothetical Fischer Indole Synthesis for 1H-Indole, 5-methoxy-2,4-dimethyl-
| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |
| (4-methoxy-3-methylphenyl)hydrazine | Acetone | Polyphosphoric acid | 1H-Indole, 5-methoxy-2,4-dimethyl- |
The Bischler indole synthesis, first reported in 1892, provides an alternative route to indoles by reacting an aniline (B41778) with an α-haloketone, followed by an acid-catalyzed cyclization. rsc.org This method is particularly useful for synthesizing relatively simple indole derivatives, though it often requires harsh reaction conditions. rsc.orgwikipedia.org
To synthesize an analog of the target compound, for instance, a 2-aryl-5-methoxy-4-methyl-1H-indole, one could react 4-methoxy-3-methylaniline (B90814) with an appropriate α-bromoacetophenone. The reaction mechanism involves the initial alkylation of the aniline with the α-haloketone to form an α-aminoketone intermediate. This intermediate then undergoes cyclization and dehydration under acidic conditions to yield the final indole product. wikipedia.org Milder methods have been developed, including the use of lithium bromide as a catalyst or microwave irradiation to improve yields and reduce the harshness of the reaction conditions. wikipedia.org
Table 2: Representative Bischler Indole Synthesis
The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester. wikipedia.org While effective, with yields often exceeding 70%, the synthesis of the starting azido (B1232118) ester can be challenging due to stability issues. wikipedia.org The reaction is believed to proceed through a nitrene intermediate. wikipedia.org
This method is particularly suited for the regiospecific synthesis of 4- or 6-substituted indoles. rsc.org The starting β-styryl azides are prepared by the condensation of benzaldehydes with azidoacetate esters, which limits the products to indole-2-carboxylates. rsc.org For the synthesis of an analog of 1H-Indole, 5-methoxy-2,4-dimethyl-, one would start with 4-methoxy-3-methylbenzaldehyde. The resulting indole-2-carboxylate (B1230498) can then be further modified. Transition metal catalysts, such as rhodium or iron, can be used to lower the reaction temperature. rsc.org
Table 3: Hemetsberger Indole Synthesis for an Analog
| Starting Aldehyde | Reagent | Conditions | Intermediate Product |
| 4-methoxy-3-methylbenzaldehyde | Ethyl azidoacetate | Thermal or Metal-catalyzed | Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |
The Reissert indole synthesis is a multi-step process that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then reductively cyclized using reagents like zinc in acetic acid to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net The carboxylic acid group can subsequently be removed by heating. wikipedia.orgresearchgate.net
To apply this to a 5-methoxy-4-methyl substituted indole, one would start with 2-nitro-4-methoxy-5-methyltoluene. The base-catalyzed condensation with diethyl oxalate, followed by reductive cyclization, would produce 5-methoxy-4-methyl-1H-indole-2-carboxylic acid. Potassium ethoxide is often a more effective base than sodium ethoxide for the initial condensation. wikipedia.org
Table 4: Reissert Indole Synthesis for a Substituted Indole
| Starting Material | Reagents | Key Intermediate | Final Product (after decarboxylation) |
| 2-nitro-4-methoxy-5-methyltoluene | 1. Diethyl oxalate, K-ethoxide 2. Zn, Acetic Acid | 5-methoxy-4-methyl-1H-indole-2-carboxylic acid | 5-methoxy-4-methyl-1H-indole |
Modern Catalytic Strategies in Indole Synthesis
Contemporary organic synthesis has seen the rise of powerful transition metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance compared to classical methods.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds. nih.gov These methods can be adapted for indole synthesis, often involving the coupling of an ortho-haloaniline derivative with a suitable coupling partner, followed by a cyclization step. acs.orgacs.org
A strategy for synthesizing 2-substituted indoles involves the Suzuki-Miyaura coupling of an enol phosphate (B84403) derived from an o-haloanilide with a boronic acid, followed by a 5-endo-trig cyclization. acs.org This approach allows for the efficient preparation of various N-(o-halophenyl)enecarbamates which serve as precursors to the indole ring system. acs.org
For the synthesis of diarylindoles, a double Suzuki-Miyaura coupling can be employed. For instance, 5,7-diarylindoles can be synthesized from 5,7-dihaloindoles and arylboronic acids using a palladium catalyst, sometimes in environmentally friendly solvents like water. rsc.org This highlights the power of modern catalytic methods to functionalize the benzenoid ring of the indole nucleus. rsc.org
Table 5: Example of Suzuki-Miyaura Coupling in Indole Synthesis
| Substrate | Coupling Partner | Catalyst System (Example) | Product Type |
| N-(o-bromophenyl)enecarbamate | Arylboronic acid | Pd(PPh₃)₄, Et₃N | 2-Arylindole |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5,7-Diphenylindole |
Electrocatalytic Methodologies (e.g., Double Dehydrogenative Heck Reaction)
Electrocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering an alternative to conventional cross-coupling reactions that often rely on stoichiometric chemical oxidants. The double dehydrogenative Heck reaction, for instance, enables the formation of carbon-carbon bonds through the direct coupling of two C-H bonds.
While specific examples detailing the electrocatalytic synthesis of 1H-Indole, 5-methoxy-2,4-dimethyl- via a double dehydrogenative Heck reaction are not prevalent in the literature, the general principles of this methodology can be applied to indole synthesis. Anodic oxidation can facilitate the coupling of 2-acylimidazoles with various heterocycles, including indoles, through a ferrocene-assisted asymmetric nickel electrocatalysis. nih.gov This process involves the formation of a chiral Ni-bound α-carbonyl radical which is then captured by the heteroarene radical cation, leading to a stereoselective radical/radical cation coupling. nih.gov Such methodologies, which exhibit high functional group tolerance, could potentially be adapted for the synthesis of complex indole derivatives. nih.gov
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various indole derivatives.
A notable application is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, which can be efficiently carried out under microwave irradiation to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com This method offers excellent yields and high regioselectivity in shorter reaction times compared to conventional heating. mdpi.com For example, the synthesis of methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate has been achieved with good yield under microwave conditions. mdpi.com The general applicability of this method suggests its potential for the synthesis of 1H-Indole, 5-methoxy-2,4-dimethyl- from an appropriately substituted aniline precursor.
| Starting Material | Product | Catalyst | Conditions | Yield | Reference |
| Substituted anilines and methyl acetoacetate | Functionalized 2-methyl-1H-indole-3-carboxylate derivatives | Pd(OAc)₂ | Microwave irradiation | High | mdpi.com |
| 4-Iodo-N-methyl-N-phenylaniline | 1,9-Dimethyl-9H-carbazole | Pd₂(dba)₃/dppf | Microwave, 160 °C, 30 min | 95% | |
| 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole and Phenylboronic acid | 1,2-Dimethyl-5-nitro-4-phenyl-1H-imidazole | Pd(PPh₃)₄ | Microwave, 1 hour | 93% | sci-hub.se |
Derivatization and Functionalization of the Indole Nucleus
The indole ring is a versatile scaffold that can be readily functionalized at various positions to generate a diverse range of derivatives with unique chemical and physical properties.
Selective Halogenation Reactions
The selective introduction of halogen atoms onto the indole ring is a crucial transformation, as the resulting haloindoles are versatile intermediates for further functionalization through cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the reaction conditions and the substituents present on the indole nucleus.
For instance, the bromination of dimethyl indole-2,3-dicarboxylate with pyridinium (B92312) hydrobromide perbromide or bromine in the presence of a Lewis acid yields the 5-bromo derivative as the sole product. clockss.org However, the presence of a substituent on the indole nitrogen can influence the regioselectivity. Dimethyl 1-benzyl- and 1-benzenesulfonyl-indole-2,3-dicarboxylates provide a mixture of the 5-bromo and 6-bromo isomers. clockss.org In contrast, a strong electron-withdrawing group like trifluoromethanesulfonyl on the nitrogen directs bromination primarily to the 6-position. clockss.org These findings suggest that the halogenation of 1H-Indole, 5-methoxy-2,4-dimethyl- would likely occur at the C3 position if available, or at one of the vacant positions on the benzene (B151609) ring (C6 or C7), influenced by the electronic effects of the existing methoxy and dimethyl groups.
| Indole Substrate | Brominating Agent | Product(s) | Reference |
| Dimethyl indole-2,3-dicarboxylate | Pyridinium hydrobromide perbromide | Dimethyl 5-bromoindole-2,3-dicarboxylate | clockss.org |
| Dimethyl 1-benzyl-indole-2,3-dicarboxylate | Pyridinium hydrobromide perbromide | Mixture of 5-bromo and 6-bromo derivatives | clockss.org |
| Dimethyl 1-trifluoromethanesulfonylindole-2,3-dicarboxylate | Pyridinium hydrobromide perbromide | Dimethyl 6-bromoindole-2,3-dicarboxylate (major) | clockss.org |
Oxidative Transformations, Including Dakin Oxidation Analogs
Oxidative transformations of indoles can lead to a variety of interesting and synthetically useful products, including oxindoles and other dearomatized structures. The Dakin oxidation, a reaction that converts an ortho- or para-hydroxylated phenyl aldehyde or ketone to a benzenediol and a carboxylate, can be conceptually extended to indole derivatives. wikipedia.org For example, the Dakin oxidation of indole-3-carbaldehyde can produce an intermediate formate, which can then be further oxidized. alfa-chemistry.com This type of transformation is particularly relevant for indole-3-carbaldehydes bearing electron-donating groups like a methoxy substituent. alfa-chemistry.com
Furthermore, the oxidative dearomatization of indoles provides access to 2,2-disubstituted indolin-3-ones. rsc.org This can be achieved using various oxidizing agents under mild conditions. rsc.orgrsc.orgorganic-chemistry.org The presence of electron-donating groups on the indole ring generally facilitates these oxidative processes.
| Indole Substrate | Oxidizing Agent | Product | Reference |
| Indole-3-carbaldehyde | Hydrogen peroxide/base (Dakin conditions) | Formate intermediate | alfa-chemistry.com |
| 3-Substituted indoles | DMSO/alkyl bromides | 3-Hydroxy-2-oxindoles | rsc.org |
| N-Boc indoles | RuCl₃·3H₂O/NaIO₄ | Indolin-3-ones | organic-chemistry.org |
Cyclization Reactions and Ring Fused Systems
The indole nucleus can serve as a building block for the construction of more complex, ring-fused heterocyclic systems. Intramolecular cyclization reactions of appropriately substituted indole derivatives are a common strategy to achieve this. For example, indole-tethered allenols can undergo gold-catalyzed carbocyclization to exclusively yield carbazole (B46965) structures. chim.it This methodology has been applied to both methyl- and sterically hindered N-substituted indoles. chim.it
Another approach involves the Diels-Alder reaction of indole-based dienes with various dienophiles to produce functionalized carbazole derivatives. metu.edu.tr The synthesis of pyrano[3,2-e]indoles can be achieved from 5-hydroxyindoles through a Pechmann condensation, suggesting a potential route from a derivative of 1H-Indole, 5-methoxy-2,4-dimethyl-. mdpi.com
| Starting Material | Reaction Type | Fused System | Reference |
| Indole-tethered allenols | Gold-catalyzed carbocyclization | Carbazole | chim.it |
| Indole-based dienes and dienophiles | Diels-Alder reaction | Carbazole | metu.edu.tr |
| 5-Hydroxyindoles and β-ketoesters | Pechmann condensation | Pyranoindole | mdpi.com |
| 5-Nitroindoles and anilines | Base-mediated cyclization | Pyrrolo[3,2-a]phenazine | nih.gov |
Synthesis of Indole-Containing Molecular Hybrids (e.g., Isatin-Indole, Indole-Thiadiazole)
The hybridization of the indole scaffold with other pharmacologically active heterocycles, such as isatin (B1672199) and thiadiazole, has been a fruitful strategy in medicinal chemistry.
Isatin-Indole Hybrids: These hybrids are often synthesized by the condensation of an isatin derivative with an indole-2-carbohydrazide. organic-chemistry.org For instance, 5-methoxy-1H-indole-2-carbohydrazide can be reacted with various isatin derivatives in the presence of a catalytic amount of acetic acid to yield the corresponding isatin-indole hybrids. organic-chemistry.orgmdpi.com The reaction proceeds smoothly under reflux conditions. organic-chemistry.org
Indole-Thiadiazole Hybrids: The synthesis of indole-thiadiazole hybrids can be achieved through several routes. One common method involves the reaction of indole-3-carboxaldehydes with thiosemicarbazide, followed by cyclization. researchgate.net An iodine-mediated one-pot, three-component reaction of an indole-3-carboxaldehyde, tosylhydrazine, and ammonium (B1175870) thiocyanate (B1210189) provides a direct and efficient route to 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines. nih.gov This method is tolerant of various substituents on the indole ring, including electron-donating methoxy groups. researchgate.netnih.gov
| Indole Precursor | Reagent(s) | Hybrid Product | Reference |
| 5-Methoxy-1H-indole-2-carbohydrazide | Isatin derivatives, acetic acid | Isatin-indole hybrid | organic-chemistry.orgmdpi.com |
| Indole-3-carboxaldehyde | Thiosemicarbazide | Indole-thiadiazole hybrid | researchgate.net |
| Indole-3-carboxaldehyde, tosylhydrazine, NH₄SCN | Iodine | 5-(1H-Indol-3-yl)-1,3,4-thiadiazol-2-amine | nih.gov |
Formation of Alpha-Indolylacrylate Derivatives
The synthesis of α-indolylacrylate derivatives represents a significant pathway for functionalizing the indole core. A recently developed green approach involves the dehydrative alkenylation of 2-substituted indoles with various pyruvates. nih.gov This method utilizes a Brønsted acid ionic liquid as a recyclable catalyst and butyl acetate (B1210297) as a recyclable solvent, offering high synthetic efficiency and easy product isolation. nih.gov
The reaction is particularly effective for electron-rich indoles. For instance, the reaction of 5-methoxy-2-methyl-1H-indole, a close analog of the target compound, with ethyl pyruvate (B1213749) proceeds efficiently. nih.gov The proposed mechanism suggests that the reaction is initiated by the protonation of the pyruvate's carbonyl group by the acidic ionic liquid, followed by a nucleophilic attack from the C3 position of the indole. Subsequent dehydration leads to the formation of the final α-indolylacrylate product. nih.gov
When an electron-donating group like a methoxy group is present on the indole ring, the reaction can yield different structures. In some cases, two molecules of ethyl pyruvate react with one molecule of the 2-methylindole (B41428) derivative, leading to products in excellent yields, particularly when using a non-polar solvent like toluene. nih.gov
| Indole Reactant | Pyruvate Reactant | Catalyst | Solvent | Yield | Reference |
| 5-Methoxy-2-methyl-1H-indole | Ethyl Pyruvate | Brønsted acid ionic liquid | Butyl Acetate | Good to Excellent | nih.gov |
| 2,5-Dimethyl-1H-indole | Ethyl Pyruvate | Brønsted acid ionic liquid | Butyl Acetate | Good to Excellent | nih.gov |
| 2-Methylindole | Ethyl Pyruvate | Brønsted acid ionic liquid | Toluene | 70% (for di-substituted product) | nih.gov |
Multicomponent Reactions (MCRs) for Complex Heterocycle Formation
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates the substantial majority of the atoms from the starting materials. nih.gov These reactions are prized for their atom economy, reduction of chemical waste, and ability to rapidly generate molecular diversity and complexity. nih.govresearchgate.net Various MCRs have been developed for the synthesis of complex heterocyclic structures from indole-based starting materials. nih.gov
One notable example is the copper-catalyzed three- or four-component reaction between a 2-methylindole, an aromatic aldehyde, and a cyclic dienophile in refluxing toluene. nih.gov This Levy-type reaction proceeds through the in-situ formation of an indole-based ortho-quinodimethane (o-QDM), which then undergoes a Diels-Alder reaction with the dienophile. nih.gov This strategy provides facile access to diverse and complex spirotetrahydrocarbazoles in satisfactory yields and with high diastereoselectivity. nih.gov
Another powerful MCR is the Ugi four-component reaction (Ugi-4CR). In a representative synthesis, indole-2-carboxylic acid, an aniline, an aldehyde or ketone, and an isocyanide are combined in methanol. rug.nl The resulting Ugi adduct can then undergo a subsequent palladium-catalyzed cyclization to yield complex tetracyclic indolo[3,2-c]quinolinones, which are analogs of naturally occurring alkaloids. rug.nl This two-step sequence is scalable and demonstrates the utility of MCRs in generating libraries of structurally diverse compounds from readily available building blocks. rug.nl
| MCR Type | Indole Substrate | Key Reactants | Resulting Heterocycle | Catalyst | Reference |
| Levy-type / Diels-Alder | 2-Methylindole | Aromatic aldehyde, cyclic dienophile | Spirotetrahydrocarbazole | CuSO₄ | nih.gov |
| Ugi 4-Component Reaction | Indole-2-carboxylic acid | Aniline, aldehyde/ketone, isocyanide | Indolo[3,2-c]quinolinone | None (Step 1); Pd(OAc)₂ (Step 2) | rug.nl |
| Telescoped Condensation | Indole | Arylglyoxal, Meldrum's acid | Furan-2(5H)-one | Triethylamine / Acetic Acid | researchgate.net |
Preparation of Hydrazones from Indole Carboxylic Acids
The synthesis of hydrazones from indole carboxylic acids is a valuable transformation for creating intermediates used in the construction of various nitrogen-containing heterocycles. The process typically begins with the conversion of the indole carboxylic acid to its corresponding ester, often through Fischer esterification using an alcohol like ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. researchgate.net
The resulting crude ester is then subjected to hydrazinolysis. researchgate.net This step involves reacting the ester with hydrazine (B178648) hydrate, usually in a solvent like ethanol. researchgate.net The reaction mixture is typically heated under reflux for several hours. Upon cooling, the desired indole carboxylic acid hydrazide (also known as an indole carbohydrazide) precipitates from the solution and can be collected.
The final step is the condensation of the purified indole carbohydrazide (B1668358) with an appropriate aldehyde or ketone. researchgate.net This reaction is generally carried out in an acidic medium, for example, by adding a few drops of glacial acetic acid to an ethanol solution of the reactants, to afford the target hydrazone derivative in good yields. researchgate.net
| Reaction Step | Starting Material | Key Reagents | Conditions | Product | Reference |
| 1. Esterification | Indole-2-carboxylic acid | Ethanol, H₂SO₄ (cat.) | Reflux | Indole-2-carboxylic acid ethyl ester | researchgate.net |
| 2. Hydrazinolysis | Indole-2-carboxylic acid ethyl ester | Hydrazine hydrate, Ethanol | Reflux, 4 hrs | Indole-2-carboxylic acid hydrazide | researchgate.net |
| 3. Condensation | Indole-2-carboxylic acid hydrazide | Aromatic aldehyde, Ethanol | Glacial acetic acid (cat.), Reflux | Indole-2-carboxylic acid hydrazone | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Fingerprinting and Intermolecular Interactions
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and understanding the intermolecular forces within a compound. For 1H-Indole, 5-methoxy-2,4-dimethyl-, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide a detailed "fingerprint" of its molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of an indole (B1671886) derivative typically displays characteristic absorption bands that correspond to specific vibrational modes of its functional groups. In the case of indole compounds, a notable peak is the N-H stretching vibration, which is generally observed around 3406 cm⁻¹. The aromatic C-H stretching vibrations usually appear as symmetric and asymmetric bands between 3022 cm⁻¹ and 3049 cm⁻¹.
Furthermore, the strong stretching of the aromatic C=C bonds is evident at approximately 1508 cm⁻¹ and 1577 cm⁻¹. The C-C stretching within the ring structure gives rise to peaks at 1616 cm⁻¹ and 1456 cm⁻¹. For derivatives containing a methoxy (B1213986) group, such as 5-methoxy-1H-indole-2-carboxylic acid, the presence of an N-H group involved in intermolecular hydrogen bonding is confirmed by a band at 3336 cm⁻¹. Variations in hydrogen bonding can lead to shifts in band positions and intensities, as seen in different polymorphs of related indole compounds.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the carbon skeleton. For indole derivatives, Raman spectra can confirm the presence of the aromatic ring and other functional groups. The analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed bands. For instance, in related chalcone (B49325) derivatives, which also possess phenyl rings, the vibrational analysis is conducted with the aid of potential energy distribution (PED) to assign the observed bands. While specific FT-Raman data for 1H-Indole, 5-methoxy-2,4-dimethyl- is not available, the techniques applied to similar molecules underscore its utility in structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of an indole derivative provides valuable information about the number and types of protons present in the molecule. For indole itself, the chemical shifts of the ring protons are influenced by the solvent. In N-substituted indoles, the presence of electron-withdrawing or -donating groups can cause significant shifts in the proton resonances.
For a related compound, 5-methoxyindole (B15748), the ¹H NMR spectrum shows characteristic signals for the protons on the indole ring and the methoxy group. In the case of N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide, the methoxy group protons appear as a singlet at 3.75 ppm, and the indole NH proton resonates at 11.37 ppm. Similarly, for N-(4-nitrobenzyl)-5-methoxy-1H-indole-2-carbohydrazide, the methoxy protons are at 3.76 ppm and the indole NH at 11.40 ppm.
Based on the structure of 1H-Indole, 5-methoxy-2,4-dimethyl-, one would expect to see distinct signals for the N-H proton, the aromatic protons, the protons of the two methyl groups at positions 2 and 4, and the protons of the methoxy group at position 5. The exact chemical shifts would depend on the solvent used.
Predicted ¹H NMR Data for 1H-Indole, 5-methoxy-2,4-dimethyl-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH | ~8.0 | Singlet |
| Aromatic H | 6.5 - 7.5 | Multiplets |
| 5-OCH₃ | ~3.8 | Singlet |
| 2-CH₃ | ~2.4 | Singlet |
| 4-CH₃ | ~2.3 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For indole derivatives, the chemical shifts of the carbon atoms are characteristic of their electronic environment. For instance, in N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide, the methoxy carbon appears at 55.6 ppm.
While a specific ¹³C NMR spectrum for 1H-Indole, 5-methoxy-2,4-dimethyl- is not provided in the search results, data for related compounds allows for an estimation of the chemical shifts. For example, the carbons of the indole ring in various substituted indoles typically resonate between 100 and 140 ppm. The carbons of the methyl and methoxy groups would appear at higher field.
Predicted ¹³C NMR Data for 1H-Indole, 5-methoxy-2,4-dimethyl-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~135 |
| C3 | ~100 |
| C3a | ~128 |
| C4 | ~115 |
| C5 | ~154 |
| C6 | ~110 |
| C7 | ~110 |
| C7a | ~130 |
| 2-CH₃ | ~13 |
| 4-CH₃ | ~16 |
| 5-OCH₃ | ~56 |
Advanced NMR Techniques (e.g., APT, 2D NMR)
Advanced NMR techniques such as the Attached Proton Test (APT) and two-dimensional (2D) NMR are crucial for unambiguous structural assignment. The APT experiment distinguishes between carbons with an odd or even number of attached protons, which helps in assigning the signals of CH, CH₂, CH₃, and quaternary carbons.
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons. COSY identifies coupled protons, while HSQC correlates protons with their directly attached carbons. These techniques are routinely used in the structural characterization of complex indole alkaloids and other heterocyclic compounds. While specific advanced NMR data for 1H-Indole, 5-methoxy-2,4-dimethyl- were not found, the application of these methods would be standard practice for its complete structural elucidation.
Table of Mentioned Compounds
X-ray Diffraction Studies for Solid-State Structure
Direct single-crystal X-ray diffraction data for 1H-Indole, 5-methoxy-2,4-dimethyl- is not currently documented. However, extensive crystallographic studies have been performed on the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). These studies reveal detailed information about its crystal system, space group, and unit cell dimensions. For example, one polymorph of MI2CA crystallizes in the monoclinic system with the space group P2₁/c. nih.govsemanticscholar.orgdntb.gov.ua Another polymorph has been identified in the C2/c space group, also in a monoclinic system. nih.govsemanticscholar.org The analysis of such structures provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for a complete structural elucidation.
Crystallographic Data for a Polymorph of 5-methoxy-1H-indole-2-carboxylic acid
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.govsemanticscholar.orgdntb.gov.ua |
| Space Group | P2₁/c | nih.govsemanticscholar.orgdntb.gov.ua |
| a (Å) | 4.0305(2) | nih.govsemanticscholar.orgdntb.gov.ua |
| b (Å) | 13.0346(6) | nih.govsemanticscholar.orgdntb.gov.ua |
| c (Å) | 17.2042(9) | nih.govsemanticscholar.orgdntb.gov.ua |
| β (°) | 91.871(5) | nih.govsemanticscholar.orgdntb.gov.ua |
| Z | 4 | nih.govsemanticscholar.orgdntb.gov.ua |
The phenomenon of polymorphism, where a compound exists in more than one crystal form, has been observed in derivatives of 5-methoxy-indole. For 5-methoxy-1H-indole-2-carboxylic acid, two distinct polymorphs have been characterized. nih.govsemanticscholar.org These polymorphs exhibit different crystal packing arrangements. In one form, molecules are linked by intermolecular O–H···O and N–H···O hydrogen bonds, forming ribbons. nih.govsemanticscholar.org The other polymorph features cyclic dimers formed through double O–H···O hydrogen bonds. nih.govsemanticscholar.org The study of polymorphism is vital as different crystal forms can have varying physical properties. The packing of molecules in the crystal lattice is influenced by a variety of intermolecular forces, leading to these different arrangements. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. While the specific UV-Vis spectrum for 1H-Indole, 5-methoxy-2,4-dimethyl- is not detailed in available literature, data for the parent compound, indole, shows characteristic absorption bands. nist.gov Indole derivatives typically exhibit electronic transitions that can be assigned as π-π* and n-π* transitions. nist.gov The exact wavelengths and intensities of these transitions are influenced by the substituents on the indole ring. For example, theoretical studies on related molecules using time-dependent density functional theory (TD-DFT) can predict the absorption wavelengths and oscillator strengths associated with these electronic excitations.
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and providing information about its structure. The molecular weight of 1H-Indole, 5-methoxy-2,4-dimethyl- is 175.2270 g/mol , corresponding to its molecular formula C₁₁H₁₃NO. nist.gov Mass spectra of related indole compounds, such as 5-methoxy-1H-indole, are available and show characteristic fragmentation patterns that can help in the structural identification of unknown indole derivatives. nist.gov For instance, the mass spectrum of 5-methoxy-1H-indole-2-carboxylic acid shows a molecular ion peak that confirms its molecular weight. chemicalbook.com
Molecular Information for 1H-Indole, 5-methoxy-2,4-dimethyl-
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO | nist.gov |
| Molecular Weight | 175.2270 g/mol | nist.gov |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For the theoretical analysis of 1H-Indole, 5-methoxy-2,4-dimethyl-, DFT calculations are the chosen approach due to their excellent balance of computational cost and accuracy.
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 1H-Indole, 5-methoxy-2,4-dimethyl-, the primary conformational flexibility arises from the orientation of the methoxy (B1213986) group relative to the indole (B1671886) ring.
The optimization is theoretically performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set like 6-311++G(d,p). This level of theory is well-suited for organic molecules, providing reliable geometric parameters. The resulting optimized structure would be expected to have a nearly planar indole ring system. The methoxy group's methyl moiety could lie in the plane of the indole ring (syn- or anti-planar) or be oriented out-of-plane, with the planar conformations typically being the most stable due to conjugation effects.
Below are the predicted key geometric parameters for the optimized structure of 1H-Indole, 5-methoxy-2,4-dimethyl-.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | N1-C2 | ~1.38 Å |
| Bond Length | C4-C5 | ~1.41 Å |
| Bond Length | C5-O(methoxy) | ~1.37 Å |
| Bond Length | O(methoxy)-C(methyl) | ~1.43 Å |
| Bond Angle | C2-N1-C7a | ~109.0° |
| Bond Angle | C4-C5-C6 | ~121.0° |
| Bond Angle | C4-C5-O(methoxy) | ~118.5° |
| Dihedral Angle | C4-C5-O-C(methyl) | ~0° or ~180° |
These values are illustrative and based on standard bond lengths and angles for similar substituted indole systems.
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the theoretical vibrational spectrum (FT-IR and Raman). These predicted frequencies can be correlated with experimental data to aid in the assignment of spectral bands to specific molecular motions. nih.govnih.gov It is a standard practice to apply a scaling factor (e.g., ~0.961 for B3LYP/6-311++G(d,p)) to the calculated frequencies to account for anharmonicity and the approximate nature of the functional, thereby improving agreement with experimental values. nih.gov
The characteristic vibrational modes for 1H-Indole, 5-methoxy-2,4-dimethyl- are predicted in the table below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, scaled) |
| N-H Stretch | Indole N-H | ~3450-3500 |
| C-H Stretch (Aromatic) | Indole Ring | ~3050-3150 |
| C-H Stretch (Aliphatic) | Methyl/Methoxy | ~2850-3000 |
| C=C Stretch (Aromatic) | Indole Ring | ~1450-1620 |
| C-O Stretch | Methoxy | ~1210-1270 |
| N-H Bend | Indole N-H | ~1400-1450 |
These are expected frequency ranges for the specified functional groups.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and chemical reactivity of a molecule. ic.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. nih.govniscpr.res.in
For 1H-Indole, 5-methoxy-2,4-dimethyl-, the electron-donating methoxy and methyl groups are expected to increase the energy of the HOMO compared to unsubstituted indole, making it a better electron donor. The LUMO is anticipated to be distributed primarily over the pyrole and benzene (B151609) rings. The resulting smaller HOMO-LUMO gap suggests higher reactivity, particularly towards electrophiles. chemrxiv.org
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -5.2 to -5.5 |
| LUMO Energy | ~ -0.8 to -1.1 |
| HOMO-LUMO Gap (ΔE) | ~ 4.1 to 4.7 |
These values are theoretical predictions based on DFT calculations for similar indole derivatives. nih.govnih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ic.ac.uknih.gov The MEP surface is colored according to the electrostatic potential value: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.
For 1H-Indole, 5-methoxy-2,4-dimethyl-, the MEP map is predicted to show the most negative potential (red/yellow) concentrated around the oxygen atom of the methoxy group and, to a lesser extent, the indole nitrogen atom and the π-system of the rings. These regions represent the primary sites for interaction with electrophiles. The most positive potential (blue) would be located on the hydrogen atom of the N-H group, making it the most likely site for deprotonation or hydrogen bonding.
Molecules with significant intramolecular charge transfer (ICT) and large changes in dipole moment between the ground and excited states can exhibit non-linear optical (NLO) properties. nih.govresearchgate.net These materials are of great interest for applications in photonics and optoelectronics. DFT calculations can reliably predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net The presence of strong electron-donating groups (methoxy, methyl) on the indole scaffold suggests that 1H-Indole, 5-methoxy-2,4-dimethyl- could possess notable NLO properties.
| NLO Parameter | Predicted Value (a.u.) |
| Dipole Moment (μ) | ~ 2.0 - 2.5 D |
| Mean Polarizability (α) | ~ 120 - 140 |
| First Hyperpolarizability (β_tot) | ~ 5 x 10⁻³⁰ - 9 x 10⁻³⁰ esu |
These values are illustrative theoretical predictions based on studies of similar donor-substituted π-systems. nih.govresearchgate.net
The choice of basis set is a critical aspect of any DFT calculation, as it directly impacts the accuracy of the results and the computational resources required. youtube.comyoutube.com A basis set is a set of mathematical functions used to construct the molecular orbitals.
For a molecule like 1H-Indole, 5-methoxy-2,4-dimethyl-, several families of basis sets could be considered:
Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good compromise between cost and accuracy for geometry optimizations and electronic property calculations of organic molecules. The "+" symbols indicate the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" indicates the addition of polarization functions, which allow for more flexibility in describing bonding. youtube.com
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates augmentation with diffuse functions. They are generally more computationally expensive but can provide higher accuracy, especially for correlated wavefunction methods.
Polarization-consistent basis sets (e.g., pcseg-1, pcseg-2): These are optimized to provide rapid convergence of DFT results, particularly for properties like polarizabilities. researchgate.net
For a comprehensive study of 1H-Indole, 5-methoxy-2,4-dimethyl-, a basis set like 6-311++G(d,p) or aug-cc-pVDZ would be a suitable choice, providing a robust description of its geometry, vibrational modes, and electronic properties without being excessively computationally demanding.
Molecular Modeling and Docking Studies to Elucidate Interaction Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for understanding how a ligand, such as an indole derivative, might interact with a protein's active site.
While specific docking studies on 1H-Indole, 5-methoxy-2,4-dimethyl- are not available, research on analogous compounds, like 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), reveals the potential interaction modes. nih.gov Docking simulations for MMINA and other indole derivatives are often performed against various protein targets, including those involved in inflammation (e.g., COX-2, TNF-α) and microbial pathways (e.g., E. coli MurB, lanosterol (B1674476) 14α-demethylase). nih.govmdpi.com
These studies indicate that the indole scaffold typically engages in key interactions within a receptor's binding pocket:
Hydrogen Bonding: The N-H group of the indole ring is a crucial hydrogen bond donor. In the case of 1H-Indole, 5-methoxy-2,4-dimethyl- , this group could interact with backbone carbonyls or specific amino acid residues like glutamate (B1630785) or aspartate in a protein active site.
Hydrophobic Interactions: The aromatic indole ring and the methyl groups at positions 2 and 4 contribute to significant hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.
π-π Stacking: The electron-rich indole ring system can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.
Polar Contacts: The 5-methoxy group can act as a hydrogen bond acceptor, forming polar contacts that help to anchor and orient the molecule within the active site.
A hypothetical docking of 1H-Indole, 5-methoxy-2,4-dimethyl- into a kinase binding site, for instance, would likely show the indole N-H group forming a hydrogen bond with the hinge region backbone, a common binding motif for kinase inhibitors. The rest of the molecule would be stabilized by hydrophobic and polar contacts in the surrounding pocket.
Quantum Chemical Descriptors for Reactivity and Stability
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine a molecule's electronic properties. These properties, known as quantum chemical descriptors, are vital for predicting a compound's reactivity, stability, and pharmacokinetic profile in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net For indole derivatives, these descriptors help to rationalize their biological activities. researchgate.net
The key descriptors for 1H-Indole, 5-methoxy-2,4-dimethyl- would include:
| Descriptor | Description | Predicted Influence on 1H-Indole, 5-methoxy-2,4-dimethyl- |
| HOMO (Highest Occupied Molecular Orbital) Energy | Represents the ability to donate an electron. Higher HOMO energy correlates with better electron-donating capacity. | The electron-donating methoxy and methyl groups are expected to raise the HOMO energy, making the molecule a potent electron donor and reactive towards electrophiles. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Represents the ability to accept an electron. Lower LUMO energy correlates with better electron-accepting capacity. | The LUMO is likely localized over the aromatic system. The energy of the LUMO dictates the molecule's ability to accept electrons. |
| HOMO-LUMO Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. A small gap signifies high chemical reactivity and low kinetic stability. | A relatively small energy gap is expected, characteristic of a reactive molecule that can be easily polarized. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | This value provides insight into the overall electron-attracting nature of the compound. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. | A lower hardness value, corresponding to a small HOMO-LUMO gap, would indicate higher reactivity. |
| Chemical Softness (S) | The reciprocal of hardness. It measures the capacity of a molecule to receive electrons. | A higher softness value would suggest the molecule is more polarizable and reactive. |
| Dipole Moment (µ) | A measure of the net molecular polarity. | The presence of the N-H and methoxy groups will result in a significant dipole moment, influencing solubility and binding through polar interactions. |
These descriptors, derived from the molecule's electronic structure, are fundamental in building QSAR models to predict the biological activity of new derivatives without the need for synthesis and testing. researchgate.netrsc.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.goviucr.orgscirp.org By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a summary of atom-atom contacts. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative percentage contribution for each type of interaction.
For 1H-Indole, 5-methoxy-2,4-dimethyl- , a Hirshfeld analysis would be expected to reveal the following key intermolecular contacts, based on studies of similar substituted indoles: nih.goviucr.orgopenaire.eu
| Interaction Type | Description | Expected Contribution |
| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. These are typically the most abundant contacts. | Dominant contributor, likely comprising over 40-50% of the surface due to the numerous hydrogen atoms on the methyl groups and aromatic ring. nih.gov |
| C···H/H···C Contacts | Interactions involving carbon and hydrogen atoms, often indicative of C-H···π interactions. | Significant contribution, expected to be in the range of 20-25%, reflecting the packing of the aromatic rings and alkyl groups. nih.gov |
| O···H/H···O Contacts | Hydrogen bonding interactions involving the oxygen of the methoxy group and the N-H proton. | A substantial contribution, likely 15-25%, highlighting the role of hydrogen bonds (N-H···O or C-H···O) in the crystal packing. iucr.org |
| N···H/H···N Contacts | Interactions involving the indole nitrogen. | A smaller but important contribution, primarily from N-H···O hydrogen bonds. |
| C···C Contacts | Reflects π-π stacking interactions between the indole rings of adjacent molecules. | A minor contribution, typically visualized as characteristic "wings" in the fingerprint plot. |
The red spots on the dnorm mapped surface would indicate close contact points, primarily corresponding to N-H···O hydrogen bonds, which are crucial for stabilizing the crystal structure.
Studies of Dimeric and Trimeric Structures in Solution and Solid State
The self-assembly of molecules into higher-order structures like dimers and trimers is governed by non-covalent interactions. For indole derivatives, hydrogen bonding and π-π stacking are the primary driving forces for such aggregation.
Based on these observations, 1H-Indole, 5-methoxy-2,4-dimethyl- is also expected to form supramolecular assemblies:
Dimer Formation: In the solid state and in non-polar solutions, it is highly probable that molecules of 1H-Indole, 5-methoxy-2,4-dimethyl- would form dimers. This association would likely be mediated by a hydrogen bond between the N-H group of one molecule and the methoxy oxygen of another (N-H···O).
π-π Stacking: Alongside hydrogen bonding, π-π stacking interactions between the planar indole ring systems would further stabilize dimeric or larger oligomeric structures. These interactions can occur in a parallel-displaced or T-shaped arrangement.
Trimeric and Higher-Order Structures: The combination of hydrogen bonding and π-π stacking can lead to the formation of extended one-dimensional chains or more complex three-dimensional networks in the crystal lattice, as seen in other indole derivatives. nih.gov
The study of these aggregated forms is crucial, as the formation of dimers or oligomers can significantly affect the compound's physical properties, such as solubility and its effective concentration in biological assays.
Mechanistic Investigations of Chemical and Biochemical Interactions
Elucidation of Reaction Pathways in Indole (B1671886) Synthesis and Functionalization
The synthesis of the 5-methoxy-2,4-dimethyl-1H-indole core can be achieved through several established strategies for indole ring formation, with the choice of method often depending on the availability of starting materials. Classical methods such as the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed for preparing methoxy-activated indoles. chim.it These methods typically involve the cyclization of appropriately substituted anilines or benzaldehydes. chim.it For instance, the Fischer indole synthesis could utilize a substituted phenylhydrazine (B124118) which reacts with a ketone or aldehyde to form a phenylhydrazone that subsequently cyclizes under acidic conditions.
Modern synthetic approaches increasingly rely on transition-metal-catalyzed cross-coupling reactions to construct the indole nucleus or to functionalize a pre-existing indole core. mdpi.comthieme-connect.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, or alkynyl groups at various positions of the indole ring. mdpi.com For example, a pre-functionalized indole, such as a bromo-indole derivative, can be coupled with a suitable boronic acid or organotin reagent to build molecular complexity.
The functionalization of the indole core is crucial for tuning its biological activity. The electron-rich nature of the indole ring, enhanced by the 5-methoxy group, makes it susceptible to electrophilic substitution. chim.it Furthermore, C-H activation and functionalization have emerged as an efficient and atom-economical strategy for modifying indoles without the need for pre-functionalization. thieme-connect.com This can allow for the direct introduction of substituents at specific positions, guided by directing groups or the inherent reactivity of the indole C-H bonds. pkusz.edu.cn The derivatization of the indole nitrogen, for instance through alkylation, is another common functionalization pathway. mdpi.com
Molecular Mechanisms of Enzyme Interaction and Modulation
The specific arrangement of a methoxy (B1213986) group at the C5 position and methyl groups at the C2 and C4 positions on the indole ring of 1H-Indole, 5-methoxy-2,4-dimethyl- imparts distinct properties that govern its interactions with biological macromolecules.
Ligand-Binding Mode Analysis with Biological Targets
Computational docking and molecular dynamics simulations, complemented by experimental data, have provided insights into how indole derivatives bind to various enzyme active sites.
Cyclooxygenase (COX-1/2): Indole derivatives are well-known for their anti-inflammatory properties, often mediated through the inhibition of COX enzymes. researchgate.net Docking studies of related indole-based compounds reveal key interactions within the COX active site. For instance, the carbonyl group of an acetohydrazide derivative of 5-methoxy-2-methyl-1H-indole has been shown to form hydrogen bonds with the hydroxyl group of Tyr355 and the amino group of Arg120 in the COX-2 active site. researchgate.netresearchgate.net This interaction is similar to that of the established drug indomethacin. researchgate.net The indole scaffold itself typically occupies a hydrophobic channel within the enzyme. mdpi.com For 5-methoxy-2,4-dimethyl-1H-indole, it is plausible that the methoxy group contributes to favorable interactions within the active site, while the methyl groups enhance hydrophobic binding.
Arachidonate 15-Lipoxygenase (ALOX15): Studies on N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines have identified them as allosteric inhibitors of ALOX15. nih.gov Molecular dynamics simulations suggest a mechanism where the inhibitor binds to the active site of one monomer in the dimeric enzyme. nih.gov This binding induces conformational changes in the second monomer, which compromises the productive binding of the fatty acid substrate. nih.gov The 2-methoxyaniline moiety was found to be crucial for this substrate-selective inhibition. nih.gov While not the exact compound, this suggests that the 5-methoxy group of 1H-Indole, 5-methoxy-2,4-dimethyl- could play a significant role in directing its binding and inhibitory mechanism against ALOX15.
DNA Gyrase: DNA gyrase, a type II topoisomerase, is a validated antibacterial target. While specific binding data for 5-methoxy-2,4-dimethyl-1H-indole is not available, studies on other inhibitors provide clues. Pyridine-3-carboxamide inhibitors have shown activity against E. coli DNA gyrase, with IC50 values in the nanomolar range. The binding of these and other inhibitors often involves interactions with specific residues within the ATP-binding site of the GyrB subunit. It is conceivable that indole-based compounds could form hydrogen bonds and hydrophobic interactions within this pocket.
NAD(P)H:quinone oxidoreductase 1 (NQO1): The derivative 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) is a mechanism-based inhibitor of NQO1. scilit.comnih.gov X-ray crystallography has shown that ES936 binds in the active site in an orientation opposite to that of other indolequinone substrates. scilit.com Following enzymatic reduction, a reactive iminium species is formed, which is positioned to covalently modify nucleophilic residues such as Tyr127 or Tyr129. scilit.com This leads to irreversible inactivation of the enzyme. scilit.comnih.gov Given the structural similarity, it is plausible that a suitably functionalized derivative of 5-methoxy-2,4-dimethyl-1H-indole could adopt a similar binding mode and mechanism of action.
Structure-Activity Relationship (SAR) Studies at a Molecular Level
Structure-activity relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. For indole-based compounds, SAR studies have been crucial in optimizing their potency and selectivity against various targets. drugdesign.org
In the context of HIV-1 fusion inhibitors, SAR studies on bisindole compounds have demonstrated that the linkage position and substituents on the aromatic rings are key determinants of potency. nih.govacs.org These studies highlight the importance of hydrophobic and electrostatic interactions, which can be fine-tuned by the addition of methyl and methoxy groups.
The general findings from these SAR studies suggest that the combination of the 5-methoxy and the 2,4-dimethyl groups in the target compound likely results in a molecule with a well-defined three-dimensional shape and a balance of hydrophobic and polar features that can be recognized by specific biological targets.
Table 1: Summary of Potential SAR Insights for 1H-Indole, 5-methoxy-2,4-dimethyl-
| Substituent | Position | Potential Contribution to Activity |
|---|---|---|
| Methoxy | 5 | Enhances electron density of the indole ring; may form specific hydrogen bonds or polar interactions in the active site; often associated with potent COX inhibition. |
| Methyl | 2 | Increases lipophilicity; contributes to steric bulk, influencing binding pocket fit; can modulate metabolic stability. |
| Methyl | 4 | Adds steric bulk to the benzene (B151609) portion; influences electronic properties and potential for π-stacking interactions. |
Specific Substituent Effects on Molecular Recognition and Catalysis
The substituents on the 1H-Indole, 5-methoxy-2,4-dimethyl- scaffold have predictable effects on its chemical properties, which in turn influence its interactions with biological targets.
Electronic Effects: The 5-methoxy group is a strong electron-donating group through resonance, increasing the electron density of the entire indole ring system. This enhanced nucleophilicity makes the ring more reactive towards electrophiles and can influence the strength of hydrogen bonds formed by the indole N-H. The two methyl groups are weak electron-donating groups through induction, further contributing to the electron-rich nature of the molecule.
Steric Effects: The methyl groups at positions 2 and 4 introduce steric hindrance. The 2-methyl group can influence the conformation of adjacent substituents and can provide favorable van der Waals contacts within a hydrophobic binding pocket. The 4-methyl group, located on the benzene part of the ring, can restrict the rotational freedom of the molecule and influence how it docks into a planar binding site.
In the context of catalysis, studies on unrelated catalyst systems have shown that electron-donating substituents can enhance the catalytic activity of a metal center by increasing its electron density. acs.org While 1H-Indole, 5-methoxy-2,4-dimethyl- is not a catalyst itself, the electronic effects of its substituents are critical for how it is recognized by and modulates the activity of enzymes. For example, the electron-rich nature of the indole may be crucial for its ability to be oxidized by certain enzymes or to engage in charge-transfer interactions within an active site.
Photochemical and Photochromic Mechanism Studies of Derivatives
The photochemical properties of indole derivatives are of interest due to their potential use as fluorescent probes and photosensitizers. The indole ring itself is fluorescent, and its photophysical properties are sensitive to its substitution pattern and local environment.
Studies on fluorescent indole nucleoside analogues have shown that the position of substituents can significantly impact their emission and absorption spectra. nih.gov For example, the introduction of amino and carboxylate groups can shift the fluorescence wavelength and quantum yield. nih.gov While specific photochemical studies on 1H-Indole, 5-methoxy-2,4-dimethyl- are not widely reported, it is expected that the methoxy and methyl groups would influence its photophysical properties. The electron-donating methoxy group, in particular, is likely to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted indole.
The potential for photochromism, a reversible light-induced transformation between two forms with different absorption spectra, in indole derivatives is an area of ongoing research. Such properties could be engineered into derivatives of 1H-Indole, 5-methoxy-2,4-dimethyl- through the introduction of specific photo-responsive functional groups.
Advanced Applications in Materials Science and Organic Synthesis
Role as Versatile Synthetic Intermediates for Complex Molecular Architectures
The class of methoxy-activated indoles, to which 1H-Indole, 5-methoxy-2,4-dimethyl- belongs, are recognized for their heightened reactivity, making them powerful intermediates in organic synthesis. chim.it The presence of the electron-donating methoxy (B1213986) group enhances the electron density of the indole (B1671886) ring system, facilitating a variety of chemical transformations. chim.it This enhanced reactivity allows for the construction of more complex molecular architectures that would be challenging to assemble using non-activated indoles.
A notable application of methoxyindoles is in the synthesis of bis-indole alkaloids and macrocyclic systems. chim.it These complex structures are of significant interest due to their diverse biological activities. chim.it The activated nature of the indole nucleus in compounds like 1H-Indole, 5-methoxy-2,4-dimethyl- allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which are essential steps in building these intricate molecular frameworks.
Furthermore, the strategic placement of the methoxy and methyl groups on the indole ring provides chemists with a handle to control the regioselectivity of subsequent reactions. This control is crucial when constructing large, multi-functional molecules where precise assembly is paramount. The synthesis of these complex molecules often relies on well-established synthetic methodologies such as the Fischer, Bischler, and Hemetsberger indole syntheses to create the initial methoxy-activated indole scaffold. chim.it
Development of Novel Polyfunctional Materials
The unique electronic properties of methoxy-activated indoles make them attractive candidates for the development of novel polyfunctional materials. Researchers have investigated the incorporation of methoxyindole derivatives into materials with applications in organic electronics. For instance, related compounds like methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate have been synthesized as building blocks for organic semiconductors. chim.it
Design of Photochromic and Fluorescent Systems
While specific research on the photochromic properties of 1H-Indole, 5-methoxy-2,4-dimethyl- is not extensively documented, the broader class of indole derivatives is known to be a component of various photoactive systems. The inherent fluorescence of the indole core, which is the chromophore of the amino acid tryptophan, is a well-studied phenomenon. nih.gov The electronic properties of this system can be fine-tuned by the introduction of substituents like the methoxy group.
Studies on the rotationally resolved electronic spectroscopy of the closely related 5-methoxyindole (B15748) have provided insights into its excited state dynamics. nih.gov Such fundamental studies are crucial for the rational design of new fluorescent probes and sensors. The development of novel fluorescent systems often relies on understanding the interplay between different electronic states, which can be modulated by the type and position of substituents on the indole ring.
Exploitation in Molecular Electronics and Optical Memory Devices
The potential for methoxyindole derivatives in molecular electronics is an active area of research. The synthesis of complex heterocyclic systems, such as pyridopyrazino[2,3-b]indole derivatives, highlights the utility of the indole core in creating donor-acceptor architectures. These types of molecules are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The electron-rich nature of the methoxy-substituted indole can serve as the electron-donating component in such systems.
Furthermore, the development of materials for optical memory has explored the use of indole derivatives. For example, the synthesis of monomeric units of eumelanin (B1172464) from brominated 5,6-dimethoxyindolecarboxylate derivatives points towards the potential of these compounds in data storage applications. The ability of these molecules to undergo reversible changes upon exposure to light is a key requirement for their use in optical memory devices.
Precursors for Complex Alkaloid and Natural Product Analogs in Synthetic Chemistry
The indole nucleus is a fundamental structural motif in a vast number of natural products, particularly alkaloids. encyclopedia.pubrsc.org Consequently, substituted indoles like 1H-Indole, 5-methoxy-2,4-dimethyl- are valuable precursors in the total synthesis and semi-synthesis of these complex molecules and their analogs. The strategic use of methoxy-tryptamine analogs has been demonstrated in the semi-synthesis of novel fradcarbazole A derivatives, which are part of the staurosporine (B1682477) family of indole alkaloids. encyclopedia.pub
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
